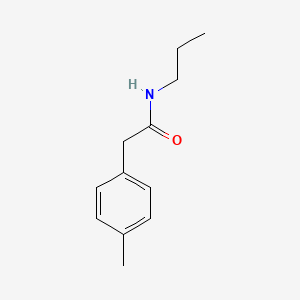
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride
Descripción general
Descripción
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C16H25ClN2O2 and its molecular weight is 312.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.1604557 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Research has shown that derivatives of piperidine, including those similar in structure to N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride, have been synthesized and evaluated for anti-acetylcholinesterase activity. Modifications to the benzamide structure have led to substantial increases in inhibitory activity against acetylcholinesterase, suggesting potential applications in the development of antidementia agents (Sugimoto et al., 1990).
Interaction with CB1 Cannabinoid Receptor
Another study focused on the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting the importance of the piperidine derivative's structure in binding interactions. This research provides insights into the role of such compounds in modulating receptor activity, with potential implications for the development of drugs targeting the endocannabinoid system (Shim et al., 2002).
Synthesis and Evaluation as Antipsychotic Agents
Heterocyclic analogues of benzamide hydrochloride, including piperidine derivatives, have been synthesized and evaluated for their potential as antipsychotic agents. These studies assess the compounds' binding affinity to various receptors and their ability to antagonize specific responses in animal models, contributing to the development of new therapeutic options for psychiatric disorders (Norman et al., 1996).
Bioactivity Study of Metal Complexes
Research into metal complexes of new benzamides, including piperidine derivatives, has been conducted to explore their structural features and antibacterial activity. These studies suggest potential applications of such compounds in the development of new antibacterial agents, based on their ability to form complexes with metals and exhibit enhanced activity against various bacterial strains (Khatiwora et al., 2013).
Sigma Receptor Scintigraphy for Breast Cancer Imaging
A study on sigma receptor scintigraphy using a specific iodobenzamide highlights the potential of piperidine derivatives in visualizing primary breast tumors in vivo. This research underscores the utility of such compounds in the development of diagnostic tools for cancer, leveraging their preferential binding to receptors overexpressed on cancer cells (Caveliers et al., 2002).
Propiedades
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-15(2)10-13(11-16(3,4)18(15)20)17-14(19)12-8-6-5-7-9-12;/h5-9,13,20H,10-11H2,1-4H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXJEVTWOBWTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpropan-1-one;hydrochloride](/img/structure/B4049670.png)

![3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4049688.png)
![2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4049691.png)


![2-Acetyloxy-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4049713.png)
![1-(4-methoxyphenyl)-4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]piperazine](/img/structure/B4049723.png)
![(4-chloro-2-methylphenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4049725.png)
![3-(3-chlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4049736.png)
![Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4049740.png)
![2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4049744.png)
![(3R,4R)-4-[ethyl(3-methylbut-2-enyl)amino]-1,1-dioxothiolan-3-ol](/img/structure/B4049752.png)
![ethyl 2-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B4049761.png)
